molecular formula C17H17FN2O4S B6127881 N-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide

N-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No.: B6127881
M. Wt: 364.4 g/mol
InChI Key: NTEMDWWVNGSFEB-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide is a complex organic compound characterized by the presence of acetyl, fluorophenyl, sulfonyl, and glycinamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Acetylphenyl Intermediate: The starting material, 3-acetylphenylamine, undergoes a reaction with an appropriate sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine. This step forms the sulfonamide intermediate.

    Coupling with Glycinamide: The sulfonamide intermediate is then coupled with methylglycinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 3-(carboxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide.

    Reduction: Formation of N-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)thio]-N~2~-methylglycinamide.

    Substitution: Formation of N-(3-acetylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide.

Scientific Research Applications

N-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or inflammation.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The sulfonyl and fluorophenyl groups play crucial roles in enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide
  • **N-(3-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide
  • **N-(3-acetylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-methylglycinamide

Uniqueness

N-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[(4-fluorophenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c1-12(21)13-4-3-5-15(10-13)19-17(22)11-20(2)25(23,24)16-8-6-14(18)7-9-16/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEMDWWVNGSFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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